Product packaging for Autotaxin modulator 1(Cat. No.:)

Autotaxin modulator 1

Cat. No.: B1139178
M. Wt: 543.5 g/mol
InChI Key: PZASAAIJIFDWSB-WMHNCSEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Autotaxin as a Lysophospholipase D (LysoPLD) Enzyme

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) first identified as a factor that stimulates tumor cell motility. rupress.orgmdpi.com While initially characterized by its ability to hydrolyze nucleotides, its primary physiological role is now understood to be its lysophospholipase D (lysoPLD) activity. rupress.orgmdpi.comscbt.com This enzymatic function is central to its influence on cellular behavior.

The principal function of ATX's lysoPLD activity is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). mdpi.comscbt.comresearchgate.net ATX catalyzes the removal of the choline (B1196258) group from LPC, a lysophospholipid abundant in biological fluids like plasma. researchgate.netoup.com The affinity of ATX for LPC is significantly higher than for nucleotide substrates, underscoring that LPC is its main physiological substrate. oup.comnih.gov This enzymatic conversion is a critical step in generating extracellular LPA. researchgate.net

ATX is the primary enzyme responsible for the production of the majority of extracellular LPA in the bloodstream and other biological fluids. oup.comfrontiersin.orgnih.gov Evidence supporting this includes the strong correlation between plasma ATX levels and LPA levels in humans and the observation that mice with reduced ATX levels have correspondingly lower plasma LPA. oup.comnih.gov By generating LPA in the extracellular environment, ATX can influence target cells in a paracrine or autocrine manner, contributing to processes like cell migration and proliferation. rupress.org

ATX is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, which comprises seven members (ENPP1-7). mdpi.comnih.gov ATX shares significant structural homology with other family members, particularly ENPP1 and ENPP3. rupress.orgoup.com These three proteins possess a similar multi-domain structure consisting of two N-terminal somatomedin B-like (SMB) domains, a central catalytic phosphodiesterase (PDE) domain, and a C-terminal nuclease-like domain. oup.comnih.govwikipedia.org However, despite these similarities, key differences in the catalytic domain, including a unique hydrophobic lipid-binding pocket in ATX, allow it to preferentially hydrolyze lysophospholipids, a function not shared by nucleotide-selective members like ENPP1. nih.govnih.gov ATX is also unique as the only secreted member of the family. frontiersin.orgnih.gov

The human ATX gene can undergo alternative splicing, giving rise to at least five different isoforms (α, β, γ, δ, and ε), all of which possess lysoPLD activity. nih.govmdpi.com These isoforms exhibit distinct tissue expression patterns. mdpi.com The β-isoform is the predominant form found in peripheral tissues, while the γ-isoform is mainly expressed in the central nervous system. guidetopharmacology.orgfrontiersin.org The δ-isoform has been identified as the second major isoform after β and is expressed in a variety of human tissues. nih.gov Adipose tissue, the choroid plexus of the brain, and high endothelial venules in lymphoid tissues are sites of high ATX expression. frontiersin.orgnih.gov

ATX Isoform Key Characteristics Primary Expression Areas
ATXα Deletion of exon 21. mdpi.comLow levels in the central nervous system and peripheral tissues. mdpi.comguidetopharmacology.org
ATXβ Major isoform in humans and mice. guidetopharmacology.orgPredominantly in peripheral tissues. guidetopharmacology.orgfrontiersin.org
ATXγ Brain-specific isoform. frontiersin.orgMainly in the central nervous system. frontiersin.orgfrontiersin.org
ATXδ Four-amino acid deletion in the L2 linker region of ATXβ. nih.govVarious human tissues, with different patterns from ATXβ. nih.gov
ATXε An additional known isoform. mdpi.comTissue distribution is less characterized.

Structural Homology within the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) Family

Lysophosphatidic Acid (LPA) as a Bioactive Lipid Mediator

Lysophosphatidic acid (LPA) is a simple yet potent phospholipid that acts as an extracellular signaling molecule. annualreviews.orgscripps.edu Produced in the extracellular space by ATX, LPA exerts a wide range of biological effects by activating a family of specific cell surface receptors. rupress.orgmdpi.comproteopedia.org Its actions are implicated in numerous physiological processes, including cell proliferation, survival, and migration, as well as in pathological conditions like fibrosis and cancer. mdpi.comscbt.comannualreviews.org

LPA mediates its diverse cellular effects by binding to and activating at least six distinct G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6. mdpi.comannualreviews.orgnih.gov These receptors, upon binding LPA, couple to various heterotrimeric G proteins, initiating downstream intracellular signaling cascades. The primary G protein families activated by LPA receptors are Gαi/o, Gαq/11, Gα12/13, and to a lesser extent, Gαs. mdpi.comnih.govmdpi.com This differential coupling allows a single lipid mediator, LPA, to trigger a wide array of cellular responses depending on the specific receptor subtype expressed on the cell surface and the G proteins they activate. nih.govresearchgate.net For instance, Gα12/13 activation is often linked to cytoskeletal changes and cell migration through the Rho pathway, while Gαq/11 typically stimulates phospholipase C, and Gαi/o can lead to the activation of the MAPK pathway and inhibition of adenylyl cyclase. nih.govresearchgate.netarvojournals.org

LPA Receptor G-Protein Coupling Primary Downstream Signaling Pathways
LPAR1 (Edg2) Gαi/o, Gαq/11, Gα12/13 mdpi.comnih.govPLC, MAPK activation, Rho activation, adenylyl cyclase inhibition. scripps.edunih.gov
LPAR2 (Edg4) Gαi/o, Gαq/11, Gα12/13 nih.govRas, Rac, PI3K, MAPK, PLC, Rho activation. nih.gov
LPAR3 (Edg7) Gαi/o, Gαq/11 mdpi.comPLC, PI3K, MAPK activation. nih.govmdpi.com
LPAR4 (GPR23) Gαs, Gα12/13 nih.govresearchgate.netAdenylyl cyclase activation, Rho activation. researchgate.netnih.gov
LPAR5 (GPR92) Gαq/11, Gα12/13 researchgate.netnih.govRho activation, Ca2+ signaling. researchgate.net
LPAR6 (P2Y5) Gα12/13, Gαq researchgate.netpnas.orgRho activation. researchgate.netpnas.org

Downstream Signal Transduction Pathways

LPA exerts its wide-ranging effects by binding to at least six specific G protein-coupled receptors (GPCRs), known as LPA receptors 1 through 6 (LPAR1-6). mdpi.commdpi.com The activation of these receptors by LPA triggers a variety of intracellular signaling cascades, the specifics of which depend on the type of G protein the receptor is coupled to (Gαi/o, Gαq/11, Gα12/13, and Gαs). mdpi.comnih.gov

Key downstream signaling pathways activated by LPA receptors include:

Phospholipase C (PLC) pathway: This leads to the generation of second messengers that increase intracellular calcium levels and activate protein kinase C. researchgate.netresearchgate.net

Ras-MAPK pathway: A critical cascade that regulates gene expression involved in cell growth, differentiation, and survival. mdpi.com

PI3K/Akt pathway: This pathway is crucial for promoting cell survival and proliferation. mdpi.com

Rho pathway: This pathway plays a significant role in controlling cell shape, movement, and contraction. researchgate.netmdpi.com

The specific cellular response to LPA is determined by the combination of LPA receptors present on the cell surface and their engagement with these downstream pathways. researchgate.net

Physiological Roles of the ATX-LPA Axis

The ATX-LPA signaling axis is fundamental to many normal physiological processes. Its functions are diverse and essential for maintaining health.

Key physiological roles include:

Embryonic Development: The axis is crucial for the proper development of the vascular and nervous systems during embryogenesis. mdpi.comfrontiersin.org

Wound Healing: LPA promotes the proliferation and migration of cells essential for tissue repair. researchgate.net

Nervous System Function: It is involved in brain development, myelination, and the response to nerve injury. researchgate.netfrontiersin.org

Immune System Regulation: The axis plays a role in the migration of lymphocytes. mdpi.com

Aberrant ATX-LPA Signaling in Pathophysiological Processes

Dysregulation of the ATX-LPA axis, often characterized by elevated levels of ATX and LPA, is implicated in a variety of diseases. mdpi.comwjgnet.com

Pathological conditions linked to aberrant ATX-LPA signaling include:

Cancer: Increased ATX expression and LPA signaling are associated with the progression, invasion, and metastasis of various cancers, including breast, ovarian, and lung cancer. mdpi.comnih.govresearchgate.net

Fibrosis: The axis is a key driver of fibrosis in organs like the lungs (idiopathic pulmonary fibrosis), liver, and kidneys. wjgnet.comersnet.org

Inflammation: The ATX-LPA axis contributes to chronic inflammatory conditions such as rheumatoid arthritis. life-science-alliance.orgaai.org

Neuropathic Pain: Dysregulation of this pathway is linked to the development of neuropathic pain. frontiersin.orgacs.org

Other Conditions: The axis has also been implicated in bronchopulmonary dysplasia, cardiovascular diseases, and obesity. mdpi.comresearchgate.netuic.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31F6NO3 B1139178 Autotaxin modulator 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(1R)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZASAAIJIFDWSB-WMHNCSEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Autotaxin Modulator 1: a Targeted Pharmacological Agent

Identification as an Autotaxin Enzyme Inhibitor

Autotaxin modulator 1 is classified as an inhibitor of the autotaxin (ATX) enzyme. medchemexpress.comglpbio.com It was identified from patent WO 2014018881 A1, specifically as Compound Example 12b. medchemexpress.comglpbio.com Autotaxin itself is a secreted glycoprotein (B1211001) that plays a crucial role in converting lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA). nih.gov LPA is a signaling molecule involved in various cellular processes, including cell migration, proliferation, and survival. nih.gov The inhibition of ATX by modulators like this compound is a key area of research due to the enzyme's role in pathological processes. nih.govnih.gov

The ATX-LPA signaling pathway is implicated in a variety of diseases, including cancer, fibrosis, and inflammatory conditions. nih.govfrontiersin.orgnih.gov Consequently, inhibitors of this pathway are being explored as potential therapeutic agents. The dysregulation of this axis has been linked to the progression of several diseases, making its modulation a topic of considerable interest. nih.gov

Overview of Specificity for Autotaxin Catalytic Activity

Autotaxin is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (E-NPP) family of enzymes. medchemexpress.com These enzymes are known to hydrolyze phosphodiesterase bonds in various nucleotides and their derivatives. medchemexpress.com However, ATX is unique as it is the only non-membrane-bound member of this family and is the primary producer of extracellular LPA. nih.govacs.org

The catalytic activity of ATX involves the hydrolysis of lysophospholipids, with a notable specificity for certain types of lysophosphatidylcholine (LPC) species. nih.gov The enzyme's structure includes an orthosteric active site and an allosteric site, often referred to as the "pocket" and the "tunnel," respectively. nih.gov The product of the enzymatic reaction, LPA, can act as an allosteric modulator, binding to the tunnel and stimulating the enzyme's activity in a positive feedback mechanism. nih.gov

Inhibitors of autotaxin can act through different mechanisms, targeting various sites on the enzyme. Some are competitive inhibitors that bind to the active site, while others are non-competitive or allosteric inhibitors that bind to other sites, such as the tunnel, to modulate the enzyme's function. nih.govacs.orgmedchemexpress.com The specificity of this compound for the catalytic activity of ATX is a central aspect of its pharmacological profile, though detailed public data on its specific binding mode is limited.

Preclinical Characterization Profile

The preclinical characterization of autotaxin inhibitors provides insight into their potential efficacy and mechanisms of action. For instance, studies with other potent and selective ATX inhibitors have demonstrated significant reductions in plasma LPA levels in preclinical models. nih.gov

Research in various disease models highlights the potential of ATX inhibition. In models of chronic inflammation and fibrosis, ATX inhibitors have shown the ability to ameliorate disease progression. nih.gov For example, the ATX inhibitor PF-8380 was shown to reduce inflammation and T-cell infiltration in a mouse model of Crohn's disease-like ileitis. nih.gov In the context of cancer, inhibiting the ATX-LPA axis has been shown to enhance the efficacy of certain chemotherapeutic agents and overcome treatment resistance. nih.govmdpi.com

While specific preclinical data for this compound is not extensively available in the public domain, the broader research on ATX inhibitors provides a framework for its potential applications. The compound is expected to be useful in researching conditions where the ATX-LPA pathway is implicated, such as demyelination and cancer. medchemexpress.combiocompare.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C28H31F6NO3 biocompare.comcymitquimica.com
Molecular Weight 543.54 biocompare.comcymitquimica.com
Form Solid cymitquimica.com
Purity ≥98% biocompare.com
Solubility DMSO: 100 mg/mL (183.98 mM) labsolu.ca

Mechanistic Insights into Autotaxin Modulation by Autotaxin Modulator 1

Inhibition of Autotaxin Lysophospholipase D Activity

The primary mechanism by which modulators like PF-8380 impact the ATX-LPA axis is through the direct inhibition of ATX's lysophospholipase D activity. scbt.comnih.gov This enzymatic action is responsible for hydrolyzing LPC to generate LPA. researchgate.net By blocking this function, inhibitors effectively halt the production of LPA, thereby attenuating its downstream signaling effects. scbt.com

PF-8380, for instance, is a potent inhibitor of autotaxin, demonstrating an IC₅₀ of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood. nih.gov This potent inhibition directly translates to a significant reduction in LPA synthesis. The inhibition of ATX's catalytic activity is a key strategy for controlling the pathological consequences of excessive LPA signaling. scbt.com The product of the enzymatic reaction, LPA itself, can also act as a feedback inhibitor of ATX. nih.govnih.gov Studies have shown that LPA and sphingosine (B13886) 1-phosphate (S1P) can potently and specifically inhibit ATX in a mixed-type manner with a Kᵢ of approximately 10⁻⁷ M. nih.gov

CompoundTargetIC₅₀ (Enzyme Assay)IC₅₀ (Human Whole Blood)Reference
PF-8380Autotaxin2.8 nM101 nM nih.gov
HA130Autotaxin~30 nMNot Reported pnas.org
S32826Autotaxin5.6 nMNot Reported researchgate.net

Reduction of Lysophosphatidic Acid Levels in Biological Systems

The direct inhibition of ATX's enzymatic activity by a modulator leads to a subsequent and significant decrease in LPA levels in various biological systems. This has been demonstrated in both in vitro and in vivo models. For example, oral administration of the specific inhibitor PF-8380 at 30 mg/kg in a rat model resulted in a greater than 95% reduction in LPA levels in both plasma and at sites of inflammation within 3 hours. nih.gov This rapid and substantial decrease underscores the dynamic nature of LPA turnover in the circulation, which is maintained by a balance between ATX-mediated synthesis and degradation by lipid phosphate (B84403) phosphatases (LPPs). mdpi.compnas.org

Similarly, intravenous injection of another potent boronic acid-based inhibitor, HA130, into mice led to a rapid fall in circulating LPA levels. pnas.org In a mouse model of ischemic stroke, treatment with ATX inhibitors HA130 or PF-8380 significantly blunted the elevated levels of several LPA isoforms (18:1, 16:0, 18:0, 20:4, and 22:6) in brain tissue. ahajournals.org The ability of these inhibitors to drastically lower LPA concentrations in plasma and tissues is a direct consequence of their mechanism of action and highlights the therapeutic potential of targeting ATX. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Autotaxin Modulators

Structure-activity relationship (SAR) studies are crucial for the development of potent and selective ATX inhibitors. These studies explore how chemical modifications to a core scaffold affect the inhibitor's activity. For lipid-like inhibitors, SAR studies have often focused on modifications to the headgroup that interacts with the catalytic site and the lipid tail that fits into the hydrophobic pocket. researchgate.net

For non-lipid-like inhibitors, such as those based on an imidazo[1,2-a]pyridine (B132010) series, SAR exploration has led to compounds with high potency in both biochemical and plasma assays. medchemexpress.com For example, optimization of this series led to compound 40 , which demonstrated the ability to decrease plasma LPA levels upon oral administration in rats. medchemexpress.com A key finding in the development of tyrosine-based inhibitors was that the electron density in the pyridine (B92270) region significantly influences the inhibitor's activity. researchgate.net Furthermore, the development of boronic acid-based inhibitors demonstrated that incorporating a boronic acid moiety to target the active-site threonine could increase potency by approximately 100-fold compared to the parent compound. pnas.org These SAR studies provide a rational basis for designing novel ATX modulators with improved pharmacological properties. nih.govacs.org

Biological Functions of the Autotaxin Lpa Axis and Modulation by Autotaxin Modulator 1 in Preclinical Disease Models

Role in Inflammatory Processes

The ATX-LPA axis is increasingly recognized as a significant contributor to chronic inflammation across various tissues. frontiersin.orgmdpi.com ATX expression can be induced by pro-inflammatory cytokines, creating a feedback loop that sustains and amplifies inflammatory responses. researchgate.net

The ATX-LPA axis is significantly involved in the pathogenesis of inflammatory bowel disease (IBD). mdpi.com Studies have shown that ATX mRNA levels are considerably elevated in the inflamed mucosa of patients with Crohn's disease (CD) and ulcerative colitis (UC). mdpi.com This upregulation is also observed in preclinical rodent models, including dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis and SAMP1/Fc mice, which develop a spontaneous inflammation resembling Crohn's-like ileitis. mdpi.comnih.govresearchgate.net In these models, genetic deletion or pharmacological inhibition of ATX has been shown to ameliorate disease severity, reduce mucosal damage, and decrease inflammation. nih.govmdpi.com

Inhibition of ATX in the SAMP1/Fc mouse model of CD-like ileitis using the inhibitor PF-8380 led to several beneficial outcomes. nih.gov The treatment resulted in increased weight gain, suggesting an improvement in the malnutrition often associated with the disease. nih.gov This was accompanied by a marked reduction in T helper 2 (Th2) cytokines, including IL-4, IL-5, and IL-13, and attenuated migration of immune cells into the gut mucosa. nih.gov Furthermore, the inhibitor restored the expression of the Na+-dependent glucose transporter 1 (SGLT1) and the Na+/H+ exchanger 3 (NHE3), indicating a partial restoration of the intestine's absorptive function and epithelial cell differentiation. nih.gov Similarly, in a DSS-induced chronic colitis model, ATX blockade was found to alleviate inflammation by suppressing the differentiation of pro-inflammatory Th17 cells. nih.gov

Effects of ATX Inhibition in Gastrointestinal Inflammation Models

ModelATX InhibitorKey FindingsReference
SAMP1/Fc Mice (Crohn's-like ileitis)PF-8380Increased weight gain; Decreased Th2 cytokines (IL-4, IL-5, IL-13); Attenuated immune cell migration; Enhanced expression of SGLT1 and NHE3. nih.gov
DSS-Induced Chronic ColitisUnnamed ATX InhibitorDecreased Disease Activity Index (DAI); Reduced colonic weight/length ratio; Decreased percentages of Th17 cells in spleen and lymph nodes; Reduced expression of IL-6, ROR-γt, and STAT3. nih.gov

The ATX-LPA axis plays a detrimental role in the pathogenesis of neuroinflammatory disorders like multiple sclerosis (MS). frontiersin.orgnih.gov Increased levels of ATX and LPA have been reported in the cerebrospinal fluid and sera of MS patients. frontiersin.orgresearchgate.net In experimental autoimmune encephalomyelitis (EAE), a common animal model for MS, the ATX/LPA axis is implicated in the activation of microglia and macrophages and facilitates the migration of pathogenic T cells into the central nervous system (CNS). nih.govplos.org Myelin-activated CD4 T cells, which drive the disease, upregulate ATX expression. nih.gov Lysophosphatidylcholine (B164491) (LPC), the substrate for ATX, is itself a known demyelinating agent, and its effects are now often attributed to its conversion to LPA. plos.org

Modulation of this pathway shows therapeutic promise. Autotaxin modulator 1 is specifically noted as a compound expected to be useful for research into demyelination resulting from injury or disease. medchemexpress.commedchemexpress.com Preclinical studies using other ATX inhibitors have demonstrated significant benefits. Pharmacological inhibition of ATX in EAE models ameliorates disease severity, reduces the number of infiltrating T and B cells in the CNS, and suppresses relapses. frontiersin.orgnih.gov In a mouse model of systemic inflammation-induced neuroinflammation (endotoxemia), the ATX inhibitor PF-8380 was shown to cross into the brain, reduce local LPA concentrations, and significantly attenuate the expression of neuroinflammatory markers such as iNOS, TNFα, IL-1β, and IL-6. nih.govresearchgate.net

Effects of ATX Modulation in Neuroinflammation Models

ModelModulator/InhibitorKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)Unnamed ATX InhibitorAmeliorated EAE severity; Decreased CNS infiltrating T and B cells; Suppressed relapses. nih.gov
LPS-Induced Endotoxemia (Neuroinflammation)PF-8380Attenuated LPS-induced iNOS, TNFα, IL-1β, IL-6 mRNA expression in the brain; Reduced TLR4, Iba1, GFAP, and COX2 protein expression in the brain. nih.govresearchgate.net
Experimental Autoimmune Encephalomyelitis (EAE)ATX-MS-1467 (Peptide mixture)Dose-dependent inhibition of EAE; More effective than glatiramer acetate (B1210297) in treating ongoing disease in humanized mice. researchgate.net

The ATX-LPA axis has been established as a crucial element in the pathogenesis of inflammatory arthritis. nih.govuzh.ch In rheumatoid arthritis (RA), synovial fibroblasts (SFs), which are key effector cells driving the disease, express significant amounts of ATX, particularly when stimulated by pro-inflammatory cytokines like TNF. nih.govmdpi.com The locally produced LPA then acts in an autocrine and paracrine manner to activate SFs, promoting synovial inflammation, hyperplasia, cartilage damage, and bone erosion. nih.govmdpi.com The axis is also implicated in pain signaling; direct administration of LPA can induce chronic pain responses in rodents, and the ATX-LPA axis is involved in neuropathic and musculoskeletal pain. researchgate.net

Preclinical studies underscore the therapeutic potential of targeting this pathway. Conditional genetic deletion of ATX from mesenchymal cells, including SFs, leads to significant attenuation of disease in animal models of arthritis. nih.govuzh.ch Pharmacological approaches have yielded similar results. In models of collagen-induced arthritis, inhibitors of ATX or the LPAR1 receptor reduced clinical severity. mdpi.com A novel small molecule inhibitor of ATX demonstrated dose-dependent pain reduction in rat models of osteoarthritis (mono-sodium iodoacetate and meniscal tear models) and in a bone fracture pain model. nih.gov

Effects of ATX Inhibition in Arthritis and Pain Models

ModelInterventionKey FindingsReference
Collagen-Induced Arthritis (CIA) / K/BxN Serum Transfer ArthritisConditional genetic deletion of ATX in mesenchymal cellsAttenuated disease severity; Reduced synovial inflammation and hyperplasia. nih.govuzh.chmdpi.com
Mono-sodium iodoacetate (MIA) and Meniscal Tear Models (Osteoarthritis Pain)"compound-1" (novel ATX inhibitor)Dose-dependent decrease in joint pain. nih.gov
Osteotomy Model (Bone Fracture Pain)"compound-1" (novel ATX inhibitor)Decrease in bone fracture pain. nih.gov

The ATX-LPA axis contributes to systemic inflammatory conditions such as severe sepsis and allergic airway inflammation. nih.govnih.gov In rodent models of allergic lung inflammation, ATX levels and LPA concentrations are significantly increased in the bronchoalveolar lavage (BAL) fluid following allergen challenges. nih.gov This suggests a critical role for the ATX-LPA2 axis in the development of allergic lung inflammation. nih.gov In the context of sepsis, a life-threatening systemic inflammatory response, ATX levels have been found to be elevated in the sera of critically ill septic patients as well as in animal models of endotoxemia. nih.gov Genetic deletion of ATX in a mouse model of LPS-induced sepsis indicated a pathogenic role for the enzyme. nih.gov

Pharmacological targeting of ATX has shown beneficial effects in these models. Blocking ATX activity in rodent models resulted in a marked attenuation of allergic lung inflammation. nih.gov In a mouse model of endotoxemia, co-administration of the ATX inhibitor PF-8380 with LPS significantly reduced the systemic production of key inflammatory cytokines TNFα and IL-6. nih.gov These findings indicate that the ATX/LPA axis is a contributor to the systemic cytokine response in severe inflammation and that its inhibition could be a potential therapeutic strategy. nih.govnih.gov

Arthritis and Musculoskeletal Pain Models

Involvement in Fibrotic Diseases

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. The ATX-LPA axis has emerged as a central pathway in the development of fibrosis in multiple organs, including the lungs. frontiersin.orgnih.gov

The ATX-LPA axis is a key pathogenic driver in idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. frontiersin.orgnih.govresearchgate.net Elevated levels of both ATX and LPA are found in the lung tissue and BAL fluid of IPF patients and in the bleomycin (B88199) mouse model of pulmonary fibrosis. frontiersin.orgersnet.org ATX in the lungs is expressed by several cell types, including the bronchial epithelium and alveolar macrophages. wjgnet.comfrontiersin.org The LPA generated by ATX signals primarily through the LPAR1 receptor to promote a cascade of pro-fibrotic events. frontiersin.orgnih.gov These include inducing apoptosis of alveolar epithelial cells, increasing vascular permeability which leads to pulmonary edema, stimulating fibroblast migration and proliferation, and promoting the production of pro-inflammatory cytokines like IL-8. frontiersin.orgnih.govnih.gov

The critical role of this axis makes it a compelling therapeutic target. frontiersin.orgnih.gov Preclinical studies have provided strong proof-of-concept for this approach. Both genetic deletion and pharmacological inhibition of ATX have been shown to protect against the development of bleomycin-induced pulmonary fibrosis in mice. frontiersin.orgplos.orgavancesenfibrosispulmonar.com Similarly, targeting the LPAR1 receptor genetically or with antagonists also abrogates disease development. frontiersin.orgnih.gov Treatment with ATX inhibitors reduces key markers of fibrosis, such as collagen deposition. medchemexpress.comersnet.org For instance, the ATX inhibitor Ziretaxestat (GLPG1690) reduced fibrosis scores in a mouse model, and its efficacy was enhanced when combined with another anti-fibrotic agent. ersnet.org

Effects of ATX/LPA Axis Inhibition in Pulmonary Fibrosis Models

ModelInterventionKey FindingsReference
Bleomycin-Induced Lung FibrosisConditional genetic deletion of ATXAttenuated disease development; Protected mice from fibrosis. frontiersin.orgersnet.org
Bleomycin-Induced Lung FibrosisPharmacological inhibition of ATX (e.g., Ziretaxestat)Reduced fibrosis scores; Reduced collagen deposition. medchemexpress.comersnet.org
Bleomycin-Induced Lung FibrosisGenetic deletion of LPAR1Abrogated disease development; Reduced fibroblast accumulation and vascular leak. frontiersin.orgnih.govnih.gov

Hepatic Fibrosis Models

The ATX-LPA axis is a recognized contributor to the development of liver fibrosis. rsc.org Preclinical studies using various animal models have demonstrated the therapeutic potential of inhibiting this pathway. In a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model, the administration of an ATX inhibitor, PF8380, led to a reduction in fibrosis, though it did not significantly impact inflammation or necrosis. nih.gov Similarly, in mouse models of nonalcoholic steatohepatitis (NASH), a different ATX inhibitor, PAT-505, significantly improved the fibrosis score without major effects on steatosis, inflammation, or ballooning. nih.gov Another study utilizing a choline-deficient, high-fat diet model of NASH showed that the ATX inhibitor PAT-505 robustly reduced liver fibrosis. rcsb.org These findings suggest that modulating ATX activity can directly impact the fibrotic process in the liver. Furthermore, in vitro studies using TGFβ-activated human hepatic stellate cells (LX2) have shown that ATX inhibition can attenuate the fibrogenic response. nih.gov

Preclinical Model Autotaxin Modulator Key Findings Reference
Carbon Tetrachloride (CCl4)-induced liver fibrosisPF8380Reduced fibrosis nih.gov
Nonalcoholic Steatohepatitis (NASH)PAT-505Significantly improved fibrosis score nih.gov
Choline-deficient, high-fat diet NASHPAT-505Robustly reduced liver fibrosis rcsb.org
TGFβ-activated human hepatic stellate cells (LX2)PF8380, Cpd17Attenuated fibrogenic response nih.gov

Dermal and Renal Fibrosis Models

The involvement of the ATX-LPA axis extends to fibrotic conditions in the skin and kidneys. rsc.orgresearchgate.net In a mouse model of renal interstitial fibrosis induced by unilateral ureteral obstruction (UUO), there was an increase in renal ATX protein levels and activity as fibrosis progressed. nih.gov Pharmacological inhibition of ATX in this model resulted in a partial attenuation of renal interstitial fibrosis. nih.gov In vitro experiments have further shown that ATX can induce the migration and proliferation of renal fibroblasts. nih.govresearchgate.net The mechanism appears to involve vascular leakage, allowing ATX to enter the renal interstitium and promote fibroblast accumulation. nih.govresearchgate.net

In the context of dermal fibrosis, the ATX-LPA axis is implicated in the pathogenesis of systemic sclerosis (SSc). acrabstracts.org Studies using the bleomycin-induced dermal fibrosis mouse model have shown that a novel ATX inhibitor, PAT-048, markedly attenuated dermal fibrosis. researchgate.net This effect was observed both when the inhibitor was administered before and after the development of fibrosis. researchgate.net Furthermore, ATX expression is elevated in the fibrotic skin of SSc patients. biorxiv.org

Pathogenesis in Systemic Sclerosis Models

Systemic sclerosis (SSc) is an autoimmune disease characterized by widespread fibrosis of the skin and internal organs. mdpi.com The ATX-LPA axis plays a significant role in the fibrotic process of SSc. acrabstracts.org In preclinical models, the LPA1 receptor has been identified as a key mediator of fibrosis. biorxiv.org An interesting interplay between the ATX-LPA axis and the pro-inflammatory cytokine interleukin-6 (IL-6) has been uncovered. LPA can stimulate the expression of IL-6 in human dermal fibroblasts, and conversely, IL-6 can stimulate the expression of ATX, creating a profibrotic amplification loop. researchgate.net Inhibition of ATX was shown to attenuate IL-6 expression in fibroblasts and in the skin of mice with bleomycin-induced dermal fibrosis. researchgate.net This suggests that targeting ATX could disrupt this vicious cycle and offer a therapeutic benefit in SSc. researchgate.net Indeed, a selective autotaxin inhibitor, ziritaxestat, has shown promise in improving skin scores in patients with SSc. mdpi.com

Contributions to Cancer Progression in Preclinical Models

The ATX-LPA signaling pathway is increasingly recognized for its role in promoting cancer progression. nih.govmdpi.com Elevated expression of ATX is associated with increased aggressiveness and invasiveness in various cancers. nih.govsci-hub.se The LPA produced by ATX acts as a potent signaling molecule that can stimulate tumor cell growth, survival, migration, and invasion. nih.govsci-hub.se

Modulation of Tumor Cell Proliferation, Migration, and Survival

In vitro and in vivo studies have demonstrated that the ATX-LPA axis is a critical regulator of key cancer cell behaviors. Recombinant ATX has been shown to stimulate the proliferation of various cancer cell lines, including melanoma and breast cancer cells. nih.gov The migration of cancer cells is also significantly influenced by this pathway. For instance, in breast cancer and melanoma cell lines, inhibiting ATX activity or knocking down its expression blocks cell migration by preventing the production of LPA. nih.gov This effect is often mediated through specific LPA receptors, such as LPA1 and LPA3. nih.gov Furthermore, the ATX-LPA axis provides a survival signal for cancer cells, protecting them from apoptosis induced by chemotherapeutic agents like Taxol. sci-hub.se This pro-survival role contributes to the development of therapy resistance. mdpi.com

Angiogenesis Regulation in the Tumor Microenvironment

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The ATX-LPA axis is an important contributor to this process. aacrjournals.org ATX itself has been identified as an angiogenic factor. sci-hub.se A key mechanism involves the interplay with vascular endothelial growth factor (VEGF), a crucial regulator of angiogenesis. nih.gov VEGF can stimulate the expression of ATX and its receptor LPA1 in endothelial cells. nih.gov The resulting increase in LPA production enhances the migratory response of endothelial cells to VEGF, creating a positive feedback loop that promotes angiogenesis. nih.govaacrjournals.org Targeting both ATX and VEGF signaling pathways may therefore be an effective strategy to inhibit tumor vascularization. iiarjournals.org

Specific Cancer Models (e.g., Renal Cell Carcinoma, Pancreatic Cancer, Breast Cancer, Ovarian Cancer, Glioblastoma)

The significance of the ATX-LPA axis has been demonstrated in a variety of specific cancer models:

Renal Cell Carcinoma (RCC): In preclinical models of RCC, the ATX-LPA signaling axis has been shown to mediate tumorigenesis and the development of acquired resistance to the targeted therapy sunitinib. nih.govnih.gov Inhibition of the LPA1 receptor with an antagonist dampened RCC tumor growth in vivo. aacrjournals.orgnih.gov

Pancreatic Cancer: The tumor microenvironment, particularly cancer-associated fibroblasts (CAFs), is a major source of ATX in pancreatic ductal adenocarcinoma (PDAC). aacrjournals.org In orthotopic mouse models, an ATX inhibitor, IOA-289, in combination with gemcitabine (B846), significantly reduced tumor volume and improved survival. aacrjournals.org Another ATX inhibitor, PF-8380, was shown to suppress peritoneal dissemination and malignant ascites in a PDAC mouse model. nih.gov

Breast Cancer: The ATX-LPA axis is a key regulator in the breast tumor microenvironment, promoting tumor growth and metastasis. mdpi.comnih.gov Inhibition of ATX with the modulator ONO-8430506 slowed tumor growth and lung metastasis in a mouse model of breast cancer. nih.gov

Ovarian Cancer: While not as extensively detailed in the provided context, the ATX-LPA axis is known to be involved in ovarian cancer progression. mdpi.comnih.gov

Glioblastoma: ATX is highly expressed in glioblastoma multiforme (GBM), the most malignant type of brain tumor. nih.govnih.gov The autocrine production of LPA by ATX contributes to the motility and invasiveness of glioblastoma cells, suggesting that ATX is a potential therapeutic target for this devastating cancer. nih.govnih.gov

Cancer Model Autotaxin Modulator/Inhibitor Key Findings Reference
Renal Cell Carcinoma (RCC)LPA1 antagonist (Ki16425)Dampened RCC tumor growth in vivo. aacrjournals.orgnih.gov
Pancreatic Ductal Adenocarcinoma (PDAC)IOA-289In combination with gemcitabine, significantly reduced tumor volume and improved survival. aacrjournals.org
Pancreatic Ductal Adenocarcinoma (PDAC)PF-8380Suppressed peritoneal dissemination and malignant ascites. nih.gov
Breast CancerONO-8430506Slowed tumor growth and lung metastasis. nih.gov
Glioblastoma (GBM)Not specifiedATX contributes to cell motility and invasion. nih.govnih.gov

Modulation of Cancer Stem Cell Characteristics

The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis is a critical player in the complex biology of cancer stem cells (CSCs). nih.gov This pathway's dysregulation is linked to the progression, metastasis, and therapeutic resistance of various cancers. nih.govmdpi.com CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are notoriously resistant to conventional therapies, making them a key target for novel anti-cancer strategies. nih.gov

Emerging evidence strongly supports the role of the ATX-LPA axis in maintaining the tumorigenic and drug-resistant properties of CSCs. nih.gov In preclinical models of ovarian cancer, ATX is highly expressed in sphere-forming CSC-like populations. nih.gov These ovarian CSCs produce high levels of LPA through an ATX-dependent mechanism, creating an autocrine loop that promotes their survival and proliferation. nih.govmdpi.com Pharmacological inhibition of ATX, using compounds such as PF-8380 or S32826, has been shown to suppress LPA production by ovarian CSCs and markedly attenuate their tumorigenic potential and drug resistance. mdpi.comsemanticscholar.org

Similarly, in breast cancer models, the ATX-LPA axis is implicated in chemoresistance. mdpi.com The use of ATX inhibitors in combination with chemotherapeutic agents like paclitaxel (B517696) resulted in a significant reduction in the viability of breast CSCs compared to chemotherapy alone. mdpi.com This suggests that targeting ATX can re-sensitize CSCs to conventional treatments. mdpi.com The ATX-LPA signaling axis has been shown to promote CSC-like characteristics, including sphere-forming ability and the expression of stemness-associated genes. nih.govnih.gov Inhibition of this pathway, therefore, represents a promising strategy to target the CSC niche and overcome therapeutic resistance in a variety of cancers. nih.govresearchgate.net

Table 1: Impact of Autotaxin Inhibition on Cancer Stem Cell Properties in Preclinical Models

Cancer TypeModel SystemATX Inhibitor UsedKey FindingsReference(s)
Ovarian CancerSphere-forming CSC-like populations and primary ovarian CSCsPF-8380, S32826Markedly attenuated LPA production, tumorigenic potential, and drug resistance. nih.govmdpi.comsemanticscholar.org
Breast CancerBreast Cancer Stem-like Cells (CSCs)Inhibitors 30 and 3bReduced cell viability by 25-30% when combined with Paclitaxel, suggesting re-sensitization to chemotherapy. mdpi.com
Epithelial Ovarian CancerSpheroid-forming CSCs from A2780 and SKOV3 cell linesBBT-877More potent inhibition of CSC viability compared to adherent cancer cells; inhibited paclitaxel resistance. iiarjournals.org

Impact on Neurodegenerative and Neuropathic Conditions

Amyotrophic Lateral Sclerosis (ALS) Models

The ATX-LPA axis has been identified as a potential therapeutic target in amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. nih.gov Preclinical studies using the SOD1-G93A transgenic mouse model of ALS have demonstrated a significant upregulation of Atx mRNA levels in the spinal cord, even in pre-symptomatic stages, suggesting an early role in the disease's pathogenesis. nih.gov

In this context, the administration of a specific autotaxin inhibitor, PF-8380, has shown promising neuroprotective effects. nih.gov Chronic treatment with PF-8380 in SOD1-G93A mice resulted in a delay in motor neuron loss, a slowing of motor deterioration, and a significant extension of lifespan. nih.gov The therapeutic effects of the ATX inhibitor are believed to be mediated, at least in part, by the downregulation of the LPA receptor 1 (LPA1), as treatment led to a reduction in LPA1-immunoreactive patches in motor neurons. nih.gov Furthermore, the inhibitor was found to reduce the intrinsic membrane excitability of hypoglossal motor neurons, an effect that was prevented by silencing the Lpar1 gene. nih.gov These findings underscore the potential of targeting the ATX-LPA1 signaling pathway as a novel therapeutic strategy for ALS. nih.gov

Separately, research has also explored the role of other LPA receptors. In the SOD1G93A mouse model, LPA2 receptor RNA was found to be upregulated. nih.gov Deletion of the Lpar2 gene in these mice had a dual effect: it accelerated disease onset and neurological decline, but paradoxically extended lifespan. nih.govfrontiersin.org This suggests a complex, time-dependent role for LPA2 signaling in ALS pathology. frontiersin.org

Table 2: Effects of Modulating the Autotaxin-LPA Axis in ALS Mouse Models

Compound/Genetic ModificationAnimal ModelKey OutcomesProposed MechanismReference(s)
PF-8380 (ATX Inhibitor)SOD1-G93A miceDelayed motor neuron loss, slowed motor deterioration, prolonged lifespan.Reduction of motor neuron hyperexcitability and downregulation of LPA1 receptor. nih.gov
Lpar2 Gene DeletionSOD1G93A miceAccelerated disease onset and neurological decline, but extended lifespan. Protected against muscle atrophy.LPA2 signaling linked to muscle inflammation and atrophy in early stages. nih.govfrontiersin.org

Neuropathic Pain Pathways

The ATX-LPA signaling pathway is fundamentally involved in the initiation and maintenance of neuropathic pain. nih.govresearchgate.net This type of chronic pain arises from damage to the nervous system and is often debilitating. scripps.edu Studies have shown that peripheral nerve injury leads to the local release of LPA, which then acts on its receptors, particularly LPA1, to trigger a cascade of events culminating in pain hypersensitivity. nih.govresearchgate.netscripps.edu

Intrathecal injection of LPA in animal models can mimic the behavioral, morphological, and biochemical hallmarks of neuropathic pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). nih.govresearchgate.net These changes are associated with demyelination in the dorsal root and an increased expression of pain-related proteins. nih.govresearchgate.net

Crucially, genetic deletion of the LPA1 receptor or pharmacological inhibition of its downstream signaling pathways, such as the Rho-Rho kinase (ROCK) pathway, prevents the development of neuropathic pain signs after peripheral nerve injury in mice. nih.govresearchgate.netscripps.edu This highlights the critical role of LPA1 receptor-mediated signaling in the genesis of neuropathic pain. nih.gov Furthermore, evidence suggests that a feed-forward amplification loop of LPA production in the spinal cord contributes to the maintenance of chronic pain states. tandfonline.comtandfonline.com Therefore, inhibitors of autotaxin, by blocking the production of LPA, represent a promising therapeutic strategy for the management of neuropathic pain. acs.orgresearchgate.net

Oligodendrocyte Physiology and Differentiation Modulation

The ATX-LPA axis plays a significant role in the development and maturation of oligodendrocytes (OLGs), the myelinating cells of the central nervous system (CNS). jneurosci.orgnih.gov Proper OLG differentiation is essential for developmental myelination and for remyelination following injury or in demyelinating diseases like multiple sclerosis. nih.govgrantome.com

Research has identified ATX as an extracellular factor that promotes OLG differentiation. jneurosci.orgresearchgate.net This function is mediated by its enzymatic activity, which generates LPA. nih.gov The ATX-LPA signaling axis appears to be particularly crucial during the transition from an OLG progenitor cell to an early differentiating OLG. jneurosci.orgnih.govjneurosci.org

The mechanism involves the modulation of histone deacetylase (HDAC) activity. The ATX-LPA axis influences HDAC1/2 activity, which in turn regulates the gene expression patterns necessary for OLG maturation. jneurosci.orgnih.gov This regulatory mechanism has been observed in both zebrafish and rodent models, indicating it is an evolutionarily conserved pathway. jneurosci.orgnih.govjneurosci.org Given that a decrease in histone deacetylation has been implicated in the limited myelin repair seen in multiple sclerosis, targeting the ATX-LPA axis to promote OLG differentiation and remyelination is an area of active investigation. grantome.comnih.gov

Effects on Ocular Pathophysiology (e.g., Glaucoma Models)

The ATX-LPA signaling pathway is increasingly implicated in the pathophysiology of glaucoma, a leading cause of irreversible blindness characterized by the progressive loss of retinal ganglion cells (RGCs) and optic nerve damage, often associated with elevated intraocular pressure (IOP). nih.govnih.gov

Studies have found that both ATX and LPA levels are significantly increased in the aqueous humor of human patients with primary open-angle glaucoma (POAG). nih.govarvojournals.org This dysregulation of the ATX-LPA axis is thought to contribute to the pathology of glaucoma in several ways. The pathway is linked to increased fibrogenic activity in the trabecular meshwork—the primary site of aqueous humor outflow. nih.govarvojournals.org This fibrosis increases resistance to aqueous humor drainage, leading to elevated IOP. nih.govnih.gov

In preclinical models, targeting this pathway has shown therapeutic potential. Pharmacological inhibition of ATX has been demonstrated to lower IOP in rabbits. nih.govplos.org In mouse models, perfusion with an ATX inhibitor increased the area of Schlemm's canal, a key part of the outflow pathway, while perfusion with LPA and ATX had the opposite effect. nih.gov Furthermore, a novel orally bioavailable autotaxin inhibitor was shown to protect against RGC loss in two different preclinical glaucoma models, an effect that was independent of IOP lowering. nih.govfrontiersin.org This suggests that the ATX-LPA axis may also contribute to RGC damage through mechanisms beyond its effect on IOP. nih.gov The creation of a transgenic mouse model with inducible ocular overexpression of ATX leads to sustained IOP elevation and RGC loss, further solidifying the causal link between ATX activity and glaucoma-like pathology. nih.gov

Modulation of Skeletal Muscle Regeneration (e.g., Fibro-adipogenic Progenitors)

The ATX-LPA signaling axis is dynamically involved in the processes of skeletal muscle homeostasis and regeneration, particularly through its influence on fibro-adipogenic progenitors (FAPs). nih.govscite.ai FAPs are a population of mesenchymal stromal cells within the muscle tissue that can differentiate into fibroblasts or adipocytes, playing a critical role in both productive regeneration and pathological fibrosis. nih.govcienciavida.org

Single-cell transcriptome analysis has revealed that components of the ATX-LPA pathway are expressed in skeletal muscle, with FAPs being the main expressors of Enpp2 (the gene encoding ATX) and the LPA receptor Lpar1. nih.govfrontiersin.orgnih.gov In homeostatic conditions, this signaling axis is active in resting FAP populations. nih.gov However, following muscle injury, the expression of Lpar genes and Enpp2 is transiently repressed. nih.govfrontiersin.org

Functional studies have demonstrated that the ATX-LPA axis is essential for the proliferation of FAPs. nih.govfrontiersin.org Ex vivo experiments using an ATX inhibitor (PF-8380) or an LPAR1/3 inhibitor (Ki16425) significantly decreased the colony-forming ability and cell-cycle activity of FAPs. nih.govfrontiersin.org Inhibition of ATX with PF-8380 was shown to block the progression of the FAP cell cycle from the G1 to the S phase. frontiersin.org These findings indicate that LPA signaling, driven by ATX, modulates the proliferative fate of FAPs, which is a critical step in the response to muscle injury. nih.govnih.gov The pathway's ability to induce a fibrotic response, including the expression of profibrotic factors and extracellular matrix proteins, further highlights its potential as a therapeutic target in muscle diseases characterized by fibrosis. cienciavida.org

Table 3: Preclinical Findings on ATX-LPA Axis in Skeletal Muscle Regeneration

Cell TypeInhibitorModelKey FindingsReference(s)
Fibro-adipogenic Progenitors (FAPs)PF-8380 (ATX inhibitor), Ki16425 (LPAR1/3 inhibitor)Ex vivo culture of mouse FAPsDecreased colony formation and cell cycle activity; impaired fibro-adipogenic differentiation. nih.govfrontiersin.org
Skeletal MuscleKi16425 (LPAR1/3 inhibitor)Intramuscular LPA injection in micePrevented LPA-induced expression of fibrotic markers (CCN2, fibronectin, collagens) and increase in FAP numbers. cienciavida.org

Vascular Biology and Angiogenic Pathways

The Autotaxin-LPA axis is integral to the regulation of vascular development and function. mdpi.com Autotaxin (ATX), a secreted enzyme, is the primary producer of lysophosphatidic acid (LPA) in the bloodstream through the hydrolysis of lysophosphatidylcholine (LPC). dcchemicals.comacs.org LPA, in turn, exerts its effects by activating a family of G protein-coupled receptors (LPAR1-6), which triggers a cascade of downstream signaling events. mdpi.commdpi.com This signaling is crucial for normal embryonic vascular development, as evidenced by the embryonic lethality and defective blood vessel formation observed in ATX-knockout mice. mdpi.com

In adult physiology, the ATX-LPA axis is implicated in maintaining vascular homeostasis. However, its dysregulation is a hallmark of several pathological conditions, including cancer, where it promotes tumor angiogenesis. mdpi.comiiarjournals.org The cooperation between the ATX-LPA axis and vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, is a critical aspect of this pathology. iiarjournals.orgaacrjournals.org Studies have shown that VEGF can stimulate the expression of both ATX and its primary receptor, LPA1, in endothelial cells. aacrjournals.org This creates a positive feedback loop that amplifies angiogenic signals, leading to increased endothelial cell migration, proliferation, and survival—key steps in the formation of new blood vessels that supply tumors. iiarjournals.orgaacrjournals.org

The inhibition of ATX, therefore, represents a strategic approach to disrupt this pathological cycle. By blocking ATX activity, inhibitors can reduce the production of LPA and subsequently dampen the pro-angiogenic signals mediated through its receptors. Preclinical studies with other ATX inhibitors, such as PF-8380, have demonstrated a reduction in cancer neovascularization. mdpi.com

This compound , identified as an ATX enzyme inhibitor in patent WO 2014018881 A1, is positioned within this therapeutic landscape. medchemexpress.comgoogle.com While specific preclinical data on the direct effects of this compound on endothelial cells and in vivo angiogenesis models are not extensively available in public-domain scientific literature, its role as an ATX inhibitor suggests a mechanism of action that would interfere with the ATX-LPA signaling axis. The expected downstream effects would be a reduction in LPA-mediated pro-angiogenic processes.

The intricate relationship between the ATX-LPA axis and other significant angiogenic pathways, such as the VEGF signaling cascade, underscores the potential of ATX inhibitors as anti-angiogenic agents. The modulation of this axis can affect the expression of not only LPA receptors but also receptors for other growth factors, indicating a broader impact on the tumor microenvironment. aacrjournals.org

Below are tables summarizing the key components and interactions of the ATX-LPA axis in vascular biology, based on general findings in the field.

Table 1: Key Molecules in the Autotaxin-LPA Angiogenic Pathway

MoleculeTypePrimary Function in Angiogenesis
Autotaxin (ATX)Enzyme (Lysophospholipase D)Catalyzes the synthesis of LPA from LPC. dcchemicals.com
Lysophosphatidic Acid (LPA)Bioactive LipidActivates LPARs, promoting endothelial cell proliferation, migration, and survival. mdpi.comiiarjournals.org
LPA Receptors (LPARs)G Protein-Coupled ReceptorsMediate downstream signaling upon LPA binding. mdpi.commdpi.com
Vascular Endothelial Growth Factor (VEGF)Growth FactorA key pro-angiogenic factor that cooperates with the ATX-LPA axis. iiarjournals.orgaacrjournals.org

Table 2: Preclinical Findings on ATX Inhibition in Vascular Contexts (General)

Preclinical ModelInterventionKey Findings
Human Umbilical Vein Endothelial Cells (HUVECs)ATX KnockdownAbolished cell migration in response to LPC, LPA, and VEGF. aacrjournals.org
Glioblastoma ModelATX Inhibitor (PF-8380)Decreased cell migration and abrogated radiation-induced neovascularization. mdpi.com
Irradiated Endothelial Cell LinesATX/LPA Receptor Inhibitor (BrP-LPA)Reduced Akt phosphorylation, cell survival, and migration. mdpi.com

Further research and publication of specific preclinical studies on this compound are necessary to fully elucidate its efficacy and mechanisms of action in modulating vascular biology and angiogenic pathways. The existing body of evidence on the critical role of the ATX-LPA axis in angiogenesis provides a strong rationale for the continued investigation of potent and specific ATX inhibitors like this compound as potential therapeutics for diseases driven by pathological blood vessel growth.

Advanced Research Methodologies and Approaches in Autotaxin Modulator 1 Studies

In Vitro Experimental Paradigms

In vitro studies form the foundational tier of research into Autotaxin modulator 1, providing a controlled environment to dissect its direct effects on cellular processes and enzymatic activity.

Cell-Based Assays for Proliferation, Migration, and Survival

The ATX-LPA signaling axis is a well-established driver of fundamental cellular behaviors, including proliferation, migration, and survival, which are hallmark processes in pathologies like cancer and fibrosis. mdpi.comnih.govmdpi.comnih.gov Consequently, cell-based assays that measure these activities are indispensable for evaluating the functional impact of this compound.

For instance, researchers utilize cell lines known to express LPA receptors, such as the MDA-MB-231 breast cancer cell line, to assess the inhibitory effects of modulators on cell migration. acs.org The Boyden chamber assay is a common method where cells are placed in an upper chamber and migrate through a porous, fibronectin-coated membrane towards a chemoattractant in the lower chamber. acs.org By adding an ATX inhibitor, the reduction in the number of cells that traverse the filter provides a quantitative measure of the modulator's ability to attenuate LPA-driven chemotaxis. acs.org

Similarly, cell viability and proliferation assays are employed to determine if inhibiting ATX affects cancer cell growth. Studies have shown that while some ATX inhibitors may not be cytotoxic on their own, they can significantly enhance the potency of conventional chemotherapeutic agents like paclitaxel (B517696) in breast cancer and melanoma cell lines. nih.govmdpi.com Real-time impedance-based cellular assays can also be used to monitor cell proliferation. nih.gov

The survival-promoting effects of the ATX-LPA axis are particularly relevant in the context of cancer therapy resistance. nih.gov Assays that measure apoptosis or cell survival in the presence of cytotoxic agents can reveal the potential of this compound to overcome resistance mechanisms. mdpi.com

Table 1: Representative Cell-Based Assays for this compound

Assay Type Purpose Example Cell Line Typical Finding with Inhibitor
Migration Assay (Boyden Chamber) To quantify the inhibition of cell movement towards a chemoattractant. MDA-MB-231 (Breast Cancer) Reduced number of migrated cells. acs.org
Proliferation/Viability Assay To assess the impact on cell growth and survival. 4T1 (Murine Breast Carcinoma), A375 (Human Melanoma) Increased potency of co-administered chemotherapy. nih.govmdpi.com
Invasion Assay To measure the ability of cells to penetrate a 3D matrix. Various Renal Cell Carcinoma (RCC) lines Inhibition of LPA-stimulated invasion. nih.gov

Enzyme Inhibition Assays (e.g., Amplex Red, LPC-Coupled Assays)

Directly measuring the inhibition of ATX enzymatic activity is a primary step in characterizing any potential modulator. The Amplex Red assay is a widely used, sensitive, and robust method for this purpose. mdpi.comnih.gov This fluorometric, enzyme-coupled assay indirectly measures ATX activity by quantifying one of its reaction products, choline (B1196258). mdpi.comfrontiersin.org

The process involves three key reactions:

ATX-mediated hydrolysis : ATX cleaves its natural substrate, lysophosphatidylcholine (B164491) (LPC), to produce lysophosphatidic acid (LPA) and choline. mdpi.comnih.gov

Choline oxidation : Choline oxidase then oxidizes the choline byproduct, generating hydrogen peroxide (H₂O₂). mdpi.commdpi.com

Fluorescent detection : In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin. mdpi.commdpi.com

The fluorescence intensity is directly proportional to the amount of choline produced, and thus to the ATX activity. By performing the assay with varying concentrations of an inhibitor like this compound, researchers can determine its inhibitory potency, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.govmdpi.com This assay is advantageous because it uses the endogenous LPC substrate and is suitable for high-throughput screening. mdpi.comnih.gov

Another method involves using a synthetic, fluorescent analog of LPC, such as FS-3. In this direct assay, the substrate contains both a fluorophore and a quencher. Cleavage by ATX separates the two, resulting in a detectable fluorescent signal. mdpi.comnih.gov While useful for determining the mechanism of inhibition, discrepancies have been noted between results from the FS-3 assay and those that measure the production of LPA, suggesting that using both types of assays is preferable for a comprehensive analysis. mdpi.comnih.gov

Cellular Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays)

To understand the molecular mechanisms downstream of ATX inhibition, researchers analyze key cellular signaling pathways. LPA exerts its effects by binding to at least six G protein-coupled receptors (LPARs), which in turn activate various intracellular signaling cascades, including the PI3K-AKT and RAS-MAPK pathways. mdpi.comnih.gov

Western Blotting is a fundamental technique used to detect changes in the levels and activation states of specific proteins within these pathways. nih.gov For example, upon LPA receptor activation, downstream proteins like AKT and ERK become phosphorylated. acs.org By treating cells with an ATX inhibitor and then stimulating them with LPC, researchers can use Western blotting to see if the inhibitor prevents the phosphorylation of these key signaling nodes. acs.org This provides direct evidence that the modulator is effectively blocking the biological signal initiated by ATX activity. The technique involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., phospho-AKT). nih.govnih.gov

Reporter Assays offer another way to measure the activity of a signaling pathway. These assays use a genetically engineered DNA construct where a reporter gene (like luciferase) is placed under the control of a promoter that is activated by the signaling pathway of interest. When the pathway is activated, the reporter gene is transcribed, and the resulting protein's activity (e.g., light production by luciferase) can be easily measured. This provides a quantitative readout of the entire pathway's activity. nih.gov

In Vivo Animal Models

While in vitro assays provide critical mechanistic data, in vivo animal models are essential for evaluating the efficacy of this compound in a complex, whole-organism setting.

Disease-Specific Rodent Models for Efficacy Evaluation

To test the therapeutic potential of ATX inhibitors, researchers use rodent models that mimic human diseases where the ATX-LPA axis is implicated, such as fibrosis, cancer, and inflammatory diseases. frontiersin.orgnih.govmdpi.com

Fibrosis Models : In models of liver fibrosis, such as the Stelic Mouse Animal Model of nonalcoholic steatohepatitis (NASH), ATX inhibitors have been shown to significantly reduce fibrosis. nih.gov Similarly, in bleomycin-induced models of lung and skin fibrosis, pharmacological inhibition of ATX can markedly attenuate the fibrotic response. mdpi.com

Cancer Models : In oncology, xenograft models are commonly used, where human cancer cells are implanted into immunodeficient mice. Treatment with an ATX inhibitor, often in combination with other cancer therapies, can be evaluated for its effect on tumor growth and metastasis. nih.govmdpi.com Studies have shown that ATX inhibitors can enhance the efficacy of drugs like paclitaxel in mouse models of breast cancer. mdpi.com

Inflammatory Disease Models : SAMP1/Fc mice, which develop a Crohn's disease-like ileitis, have been used to show that ATX inhibition can alleviate intestinal inflammation and improve nutrient absorption. nih.gov In models of rheumatoid arthritis and experimental autoimmune glaucoma, ATX inhibitors have also demonstrated protective effects. frontiersin.orgplos.org

These models are crucial for demonstrating that the in vitro effects of a modulator translate into a meaningful therapeutic outcome in a living system.

Table 2: Examples of In Vivo Rodent Models for ATX Inhibitor Evaluation

Disease Model Animal Purpose Key Finding with Inhibitor
Nonalcoholic Steatohepatitis (NASH) Mouse Evaluate anti-fibrotic efficacy in liver disease. Robust reduction in liver fibrosis. nih.gov
Bleomycin-Induced Fibrosis Mouse Assess efficacy in lung or skin fibrosis. Attenuation of skin and lung fibrosis. mdpi.com
Crohn's-like Ileitis SAMP1/Fc Mouse Test anti-inflammatory effects in the gut. Decreased inflammation and increased weight gain. nih.gov
Experimental Autoimmune Glaucoma Rat Evaluate neuroprotective effects in the eye. Reduced retinal ganglion cell loss. frontiersin.org
Breast Cancer Xenograft Mouse Assess anti-tumor efficacy. Enhanced anti-tumor effect of paclitaxel. mdpi.com

Genetic Manipulation Studies (e.g., Conditional ATX Deletion, LPAR Knockdown)

Genetic manipulation in mice provides a powerful tool to validate ATX as a therapeutic target and to understand the specific roles of its signaling components. Since the complete knockout of the ATX gene (Enpp2) is embryonically lethal due to severe vascular and neural defects, researchers often use conditional or inducible knockout systems. plos.orgmdpi.com

Conditional ATX Deletion : Using systems like the Cre-Lox recombinase technology, the ATX gene can be deleted in specific cell types or at a specific time in the adult mouse. Studies using inducible, ubiquitous genetic deletion of ATX in adult mice have shown that a significant reduction in ATX activity is well-tolerated, alleviating concerns about potential toxicity from systemic ATX inhibition. plos.org These models have also confirmed the pathogenic role of ATX in diseases like rheumatoid arthritis and pulmonary fibrosis. plos.org Conditional deletion of ATX in specific tissues, such as the bronchial epithelium, allows for the study of its localized effects. wjgnet.com

LPAR Knockdown/Knockout : To dissect which LPA receptor is responsible for mediating the pathological effects, mice with specific LPAR genes deleted (knockout mice) are used. For instance, studies on sepsis using Lpar1 and Lpar2 knockout mice have been conducted to determine the involvement of these specific receptors in the inflammatory response. mdpi.com These genetic studies are crucial for confirming that the effects of an ATX inhibitor are indeed mediated through the intended ATX-LPA-LPAR signaling axis.

Compound Reference Table

Compound Name
Amplex Red
This compound
Choline
Choline oxidase
ERK
FS-3
GLPG1690
Hydrogen peroxide
Ki16425
Lysophosphatidic acid (LPA)
Lysophosphatidylcholine (LPC)
Paclitaxel
PAT-505
PF-8380
Phospho-AKT
Resorufin

Pharmacokinetic and Pharmacodynamic Correlations in Animal Models

The evaluation of this compound in animal models is crucial for understanding its behavior and efficacy in vivo. Pharmacokinetic (PK) and pharmacodynamic (PD) studies establish the relationship between the concentration of the drug in the body over time and its biological effect.

A prominent example of a well-characterized autotaxin inhibitor, GLPG1690 (Ziritaxestat), demonstrates the importance of these studies. In preclinical assessments, GLPG1690 exhibited favorable pharmacokinetic properties, including good oral bioavailability. ersnet.org Following administration in animal models, a dose-proportional increase in exposure was observed. ersnet.org The pharmacodynamic effect was quantified by measuring the plasma levels of LPA C18:2, a primary product of ATX activity. These studies revealed a direct correlation between the concentration of GLPG1690 and a significant, dose-dependent reduction in plasma LPA levels. ersnet.orgmdpi.com

For instance, in a bleomycin-induced lung fibrosis mouse model, the administration of GLPG1690 resulted in a marked reduction of lung fibrosis, which was directly linked to a substantial decrease in plasma LPA 18:2 levels, reaching up to 90% inhibition. mdpi.com Similarly, another potent inhibitor, PAT-048, demonstrated a 75% inhibition of ATX activity 24 hours after a 10 mg/kg dose in a mouse model of dermal fibrosis, with over 90% inhibition at a double dose. mdpi.com

These animal model studies are critical for establishing a therapeutic window and predicting efficacious human doses. The data generated from these PK/PD correlations provide the foundation for advancing promising modulators into clinical trials. nih.gov

Computational and Structural Biology Techniques

Computational and structural biology methods have revolutionized the discovery and optimization of this compound. hilarispublisher.com These techniques provide atomic-level insights into the inhibitor-enzyme interactions, guiding the rational design of more potent and selective compounds.

Molecular docking is a computational method used to predict the preferred binding orientation of a molecule to a target. hilarispublisher.com For this compound, docking studies have been instrumental in identifying how these inhibitors fit into the active site or allosteric pockets of the ATX enzyme. hilarispublisher.comtandfonline.com These simulations help in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ATX-inhibitor complex over time. hilarispublisher.comtandfonline.com MD simulations provide a more realistic representation of the biological environment and can reveal important conformational changes in both the inhibitor and the enzyme upon binding. nih.gov This information is crucial for assessing the stability of the binding and for refining the inhibitor's structure to improve its properties. tandfonline.comnih.gov For example, MD simulations have been used to analyze the stability of protein-ligand interactions and to identify the specific amino acid residues involved in the binding of novel autotaxin inhibitors. tandfonline.comnih.gov

Structure-guided drug design utilizes the three-dimensional structural information of the target protein to design inhibitors. hilarispublisher.com The elucidation of the ATX crystal structure has been a pivotal moment in this field, revealing a complex binding site that includes a catalytic pocket, a hydrophobic tunnel, and an adjacent hydrophobic pocket. researchgate.netacs.orgresearchgate.net This detailed structural knowledge has enabled the classification of ATX inhibitors into different types based on their binding mode. mdpi.com

This approach has led to the evolution of weak, endogenous allosteric modulators into potent competitive inhibitors. chemaxon.comnih.gov By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the chemical scaffold of this compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govhilarispublisher.com This iterative process of design, synthesis, and testing, guided by structural insights, has significantly accelerated the development of clinical candidates. researchgate.net

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, and the crystallographic analysis of ATX in complex with its inhibitors has been fundamental to the field. acs.org These crystal structures provide definitive proof of the inhibitor's binding mode and reveal the precise interactions with the amino acid residues of the ATX enzyme. acs.org

For example, the co-crystal structure of ATX with the inhibitor HA-155 showed that the inhibitor's boronic acid group interacts with the catalytic residue Thr210 and the two zinc ions essential for enzymatic activity. nih.gov The structure also revealed how the inhibitor's fluorobenzyl moiety extends into the deep hydrophobic pocket that accommodates the lipid tail of the natural substrate. nih.gov More recent studies have used crystallography to characterize novel classes of inhibitors, such as "type V" inhibitors that bridge the active site and the allosteric tunnel, providing a new avenue for drug design. acs.orgnih.gov These detailed structural snapshots are invaluable for the rational design and optimization of this compound. acs.org

Structure-Guided Drug Design Approaches

Synthetic Strategies for Autotaxin Modulators

The ability to synthesize novel chemical entities is the cornerstone of developing new therapeutic agents. Research into this compound has spurred innovation in synthetic organic chemistry to create diverse molecular scaffolds with improved inhibitory activity.

The development of this compound has involved the design and synthesis of various chemical classes that target the ATX enzyme. Early inhibitors were often lipid-based, mimicking the natural substrate or product. researchgate.net However, the focus has shifted towards small, non-lipid molecules to improve drug-like properties. researchgate.net

Synthetic efforts have been directed at creating compounds with a general structure consisting of a headgroup that interacts with the catalytic site, a lipophilic tail that occupies the hydrophobic pocket, and a central core or spacer. mdpi.com A notable example is the development of benzoxaboroles as a novel class of ATX inhibitors. mdpi.com The synthesis of these compounds involves the coupling of a benzoxaborole headgroup with a substituted benzyl (B1604629) carbamate (B1207046) moiety through a rigid heterocyclic spacer. mdpi.com

Other synthetic strategies have focused on evolving existing scaffolds. For instance, a "hit" compound identified from a screening campaign was optimized through the synthesis of a series of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amides, leading to more potent inhibitors. researchgate.net The exploration of novel heterocyclic systems, including bicyclic and spirocyclic motifs, has also yielded potent inhibitors with good in vivo properties. frontiersin.org These synthetic endeavors continue to expand the chemical space for ATX inhibition, offering the potential for new and improved therapeutic agents. otavachemicals.comresearchgate.net

Medicinal Chemistry Approaches to Optimize Modulator Properties

Medicinal chemistry plays a pivotal role in the evolution of an initial "hit" compound, such as an Autotaxin (ATX) modulator, into a clinical candidate. This optimization process is a multifaceted endeavor aimed at enhancing a compound's potency, selectivity, and pharmacokinetic profile through iterative cycles of design, synthesis, and testing. hilarispublisher.com The primary goal is to refine the molecular structure to achieve a desirable balance of properties suitable for therapeutic use. hilarispublisher.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

A cornerstone of medicinal chemistry is the systematic investigation of structure-activity relationships (SAR). hilarispublisher.com SAR studies involve making discrete chemical modifications to a lead compound and assessing how these changes affect its biological activity. This process allows chemists to identify key pharmacophoric elements—the essential features of a molecule required for its biological activity—and to understand the steric and electronic requirements of the target's binding site. nih.govnih.gov

For ATX inhibitors, SAR exploration has been applied to various chemical scaffolds. acs.org Researchers typically dissect the modulator into key regions, such as a core scaffold, a linker, and a group that interacts with specific features of the ATX active site or adjacent pockets. nih.govacs.org For instance, in the development of a series of imidazo[1,2-a]pyridine (B132010) inhibitors, exploration of the SAR led to compounds with high activity in both biochemical and plasma assays. acs.org A cocrystal structure revealed a binding mode that occupied the hydrophobic pocket and channel of ATX without interacting with the zinc ions in the catalytic site. acs.org

Optimization efforts often focus on several areas:

The Hydrophobic Pocket: The ATX active site contains a large hydrophobic pocket and a tunnel that accommodates the acyl chain of its natural substrate, lysophosphatidylcholine (LPC). researchgate.net Medicinal chemists often design modifications to the inhibitor to achieve optimal occupancy and favorable interactions within this pocket. For example, the 4-fluorobenzyl moiety of the inhibitor HA155 was shown to bind into this hydrophobic pocket. acs.org

The Catalytic Site: Many potent ATX inhibitors interact directly with the catalytic machinery, which includes two zinc ions. acs.org Groups capable of coordinating with these ions can significantly enhance potency.

Linker Region: The linker connects the core scaffold to other parts of the molecule. Its length, rigidity, and chemical nature are crucial for correctly positioning the interacting moieties within the binding site. nih.govacs.org For example, expanding a CONH linker to a more flexible CONHCH₂ linker improved the IC₅₀ value by twofold in one series of inhibitors. acs.org

The following interactive table illustrates a hypothetical SAR study, demonstrating how specific modifications can influence inhibitory potency.

Compound Scaffold Modification Linker Modification Head Group Modification IC₅₀ (nM)
Lead APhenylEtherCarboxylic Acid1500
Analog A-1NaphthylEtherCarboxylic Acid800
Analog A-2PhenylThioetherCarboxylic Acid1200
Analog A-3PhenylEtherTetrazole950
Analog A-4NaphthylThioetherTetrazole450

Structure-Based Drug Design (SBDD)

The availability of high-resolution X-ray crystal structures of ATX complexed with inhibitors has revolutionized the design process. hilarispublisher.com SBDD allows chemists to visualize the precise interactions between an inhibitor and the enzyme at an atomic level. nih.gov This structural insight guides the rational design of new analogs with improved binding affinity and selectivity. hilarispublisher.comacs.org

For example, the crystal structure of ATX with an inhibitor can reveal unfilled pockets or opportunities for additional hydrogen bonds or hydrophobic interactions. acs.org Chemists can then design new molecules to exploit these features. This approach was successfully used to optimize an aminopyrimidine series, improving the potency from an initial IC₅₀ of 500 nM to a lead compound with an IC₅₀ of 2 nM. nih.gov Similarly, the design of new inhibitors based on the crystal structure of ATX in complex with the inhibitor HA155 led to the development of more potent compounds. acs.org

Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in the lead molecule is replaced by another group with similar physical or chemical properties. acs.org The goal is to improve the compound's potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity.

A prominent example in the optimization of ATX inhibitors is the replacement of a carboxylic acid with a boronic acid. researchgate.net Inspired by the mechanism of the proteasome inhibitor bortezomib, which uses a boronic acid to interact with a key threonine residue, researchers applied this concept to ATX inhibitors. researchgate.net The rationale was that while a carboxylic acid could form a hydrogen bond with a nucleophilic threonine in the active site, a boronic acid could act as an electrophile to form a reversible covalent bond, significantly enhancing inhibition. researchgate.net This strategy proved highly successful, with the introduction of a boronic acid leading to a 440-fold increase in potency in one case. researchgate.net

Other bioisosteric replacements are also common. Phenyl rings, while frequently used as scaffolds, can sometimes contribute to poor physicochemical properties. acs.org Replacing them with other ring systems can lead to improved solubility, better metabolic stability, and reduced off-target effects. acs.org The following table shows examples of bioisosteric replacements and their impact on compound properties.

Original Functional Group Bioisosteric Replacement Rationale for Replacement Observed Outcome
Carboxylic AcidBoronic AcidEnhance interaction with catalytic site threonine researchgate.net440-fold increase in potency researchgate.net
Phenyl RingBicyclo[1.1.1]pentaneReduce lipophilicity, improve solubility acs.orgImproved metabolic stability
Ether Linkage (-O-)Amine Linkage (-NH-)Alter flexibility and hydrogen bonding potential acs.orgSuboptimal binding in some cases acs.org
Phosphate (B84403)PhosphonateIncrease stability against hydrolysisMaintained or improved potency

By integrating these medicinal chemistry approaches—SAR, SBDD, and bioisosteric replacement—researchers can systematically refine autotaxin modulators, optimizing their properties to produce potent, selective, and drug-like candidates for further development. hilarispublisher.comnih.gov

Future Directions and Emerging Research Avenues for Autotaxin Modulator 1

Elucidation of Isoform-Specific Roles in Disease Pathogenesis

Autotaxin exists in several isoforms, with ATX-α, ATX-β, and ATX-γ being the most studied. life-science-alliance.orgnih.gov These isoforms exhibit differential tissue expression and may have distinct roles in various diseases. nih.govnih.gov For instance, ATX-β is the most abundant isoform in plasma and is likely responsible for many of the systemic effects of the ATX/LPA axis. life-science-alliance.orgfrontiersin.org In contrast, ATX-γ is predominantly found in the brain and has been linked to neurological and psychiatric conditions. life-science-alliance.orgfrontiersin.org

Future research will need to focus on developing isoform-specific inhibitors or modulators. This will allow for a more precise dissection of the roles each isoform plays in conditions like cancer, fibrosis, and neurological disorders. frontiersin.orgacs.org Understanding these specific functions is critical for developing targeted therapies with improved efficacy and reduced off-target effects. For example, the "brain-specific" ATXγ isoform is implicated in conditions like multiple sclerosis, Alzheimer's disease, and neuropathic pain, highlighting the need for modulators that can cross the blood-brain barrier. life-science-alliance.orgacs.org

Exploration of Novel Therapeutic Applications Beyond Established Areas

While the role of ATX inhibitors is well-documented in idiopathic pulmonary fibrosis (IPF) and various cancers, the therapeutic potential of Autotaxin modulator 1 and similar compounds likely extends to other diseases. acs.orgnih.govmdpi.com The ATX-LPA axis is involved in a multitude of physiological and pathological processes, including inflammation, angiogenesis, and tissue remodeling. mdpi.comnih.gov

Emerging areas of interest for ATX modulation include:

Osteoarthritis: The upregulation of inflammatory cytokines and matrix metalloproteinases by LPA signaling suggests that inhibiting ATX could be beneficial in treating osteoarthritis-related pain and inflammation. nih.govacs.org

Neurological and Psychiatric Disorders: Given the role of the ATX-LPA axis in the nervous system, there is potential for therapeutic applications in conditions like multiple sclerosis, Alzheimer's disease, and schizophrenia. acs.org

Cardiovascular Diseases: The ATX/LPA signaling pathway is implicated in the inflammatory response following acute myocardial infarction, suggesting a role for ATX inhibitors in mitigating adverse cardiac remodeling and heart failure. nih.gov

Systemic Lupus Erythematosus (SLE): Recent evidence suggests a connection between the ATX-LPA axis and the abnormal production of type I interferons, a hallmark of SLE. frontiersin.org

Development of Advanced Computational Models for Predictability

The design of novel and potent ATX inhibitors is increasingly being driven by advanced computational techniques. nih.govmdpi.commdpi.com Structure-based drug design, molecular docking, and quantitative structure-activity relationship (QSAR) models are proving invaluable in identifying new chemical scaffolds and optimizing lead compounds. nih.govnih.govresearchgate.net

These computational approaches offer several advantages:

Predictive Power: QSAR models can forecast the pharmacological activity and potency of new drug candidates, guiding synthetic efforts. nih.govresearchgate.net

Efficiency: Virtual screening of large compound libraries can rapidly identify potential hits, saving time and resources. researchgate.net

Mechanistic Insights: Molecular dynamics simulations can elucidate the binding modes of inhibitors and their interactions with critical amino acid residues within the ATX active site. mdpi.commdpi.com

Future efforts will likely focus on refining these models to improve their predictive accuracy and to explore novel binding pockets and allosteric sites on the ATX enzyme. researchgate.netacs.org

Integration with Other Therapeutic Modalities in Preclinical Settings

The complexity of diseases like cancer often necessitates combination therapies to achieve optimal outcomes. mdpi.com The ATX-LPA axis is known to contribute to therapy resistance by promoting tumor cell survival, metastasis, and an immunosuppressive tumor microenvironment. mdpi.comwjon.org

Preclinical studies are exploring the synergistic effects of combining ATX inhibitors with existing treatments:

Chemotherapy: ATX inhibitors have been shown to enhance the efficacy of chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922) in breast cancer models. mdpi.com The combination of cambritaxestat with gemcitabine (B846) has shown promise in preclinical models of pancreatic cancer. ionctura.comresearchgate.net

Targeted Therapies: Combining ATX inhibitors with other targeted agents, such as TGF-β pathway inhibitors, is being investigated as a strategy to overcome treatment resistance in pancreatic cancer. ionctura.comresearchgate.net

Immunotherapy: By modulating the tumor microenvironment and reducing fibrosis, ATX inhibitors may enhance the efficacy of immune checkpoint inhibitors. ionctura.com

These preclinical findings provide a strong rationale for advancing combination strategies into clinical trials.

Identification of Novel Biomarkers for ATX-LPA Axis Modulation

To optimize the clinical application of this compound and other ATX inhibitors, the identification of reliable biomarkers is crucial. frontiersin.orgjsbms.jp Biomarkers can aid in patient stratification, monitoring treatment response, and predicting clinical outcomes. nih.govfrontiersin.org

Potential biomarkers for the ATX-LPA axis include:

LPA Levels: While challenging to measure accurately due to its short half-life, LPA levels in plasma or cerebrospinal fluid can be indicative of ATX activity. mdpi.comjsbms.jp

Serum ATX: Serum ATX levels have been established as a marker for liver fibrosis and have been shown to be elevated in various cancers and inflammatory conditions. nih.govjsbms.jp In severe COVID-19, elevated ATX levels correlate with IL-6 and markers of endothelial dysfunction. nih.gov

Gene Expression Signatures: Transcriptomic analysis of tumors or affected tissues may reveal gene signatures associated with ATX-LPA axis activation, which could serve as predictive biomarkers. nih.gov

Future research will focus on validating these and discovering new biomarkers to guide the personalized use of ATX modulators in the clinic.

Q & A

Q. What experimental design considerations are critical when studying Autotaxin modulator 1's effects on the ATX/LPA axis?

Answer:

  • Model selection : Prioritize in vitro assays (e.g., enzymatic activity assays using recombinant ATX) to isolate modulator effects, followed by in vivo validation in disease-specific models (e.g., neuroinflammatory or fibrotic rodent models) .
  • Controls : Include both positive (e.g., known ATX inhibitors like HA130) and negative controls (vehicle-only groups) to validate specificity .
  • Longitudinal analysis : Track ATX activity and LPA metabolite levels pre-/post-intervention to assess temporal dynamics .

Q. What standard assays are recommended for evaluating this compound's enzymatic activity and specificity?

Answer:

  • Fluorometric assays : Use FS-3 substrate or LPC analogs to measure ATX hydrolysis rates under varying modulator concentrations .
  • Cross-reactivity testing : Screen against related enzymes (e.g., phospholipases, lipid phosphatases) to confirm modulator specificity .
  • Dose-response curves : Calculate IC50 values with triplicate technical replicates to ensure reproducibility .

Q. How should researchers address variability in ATX/LPA biomarker measurements across studies?

Answer:

  • Standardize sample collection : For serum/cerebrospinal fluid (CSF), adhere to protocols for fasting, time-of-day collection, and storage (-80°C) to minimize pre-analytical variability .
  • Normalization : Use internal standards (e.g., deuterated LPA species) in mass spectrometry workflows to correct for batch effects .

Advanced Research Questions

Q. How can contradictory findings on ATX modulation in neuropsychiatric disorders (e.g., depression) be reconciled?

Answer:

  • Cohort stratification : Subgroup patients by biomarkers (e.g., CSF ATX levels, inflammatory cytokines) to identify responder/non-responder populations .
  • Mechanistic overlap : Investigate crosstalk between ATX/LPA signaling and serotonin/norepinephrine pathways using dual-knockout models .
  • Meta-analysis : Pool data from independent studies (e.g., serum ATX levels in MDD cohorts) to assess effect sizes and heterogeneity .

Q. What methodologies are optimal for integrating multi-omics data to map ATX modulator 1's systemic effects?

Answer:

  • Transcriptomics : Use RNA-seq on treated cell lines to identify ATX-dependent pathways (e.g., TGF-β, NF-κB) .
  • Metabolomics : Pair lipidomic profiling (LPA species quantification) with proteomic analysis of extracellular vesicles to capture signaling cascades .
  • Network pharmacology : Apply tools like STRING or Cytoscape to visualize modulator-target-disease interactions .

Q. How should researchers validate in silico predictions of this compound's binding affinity and pharmacokinetics?

Answer:

  • Molecular dynamics (MD) simulations : Refine docking poses using free-energy perturbation (FEP) calculations to predict binding stability .
  • ADME profiling : Conduct in vitro assays (e.g., hepatic microsomal stability, plasma protein binding) to bridge computational and experimental PK/PD data .

Q. What strategies mitigate bias in preclinical studies evaluating this compound's therapeutic potential?

Answer:

  • Blinded dosing : Use third-party randomization for treatment allocation in animal studies .
  • Open-source data sharing : Publish negative/null results in repositories like Zenodo to counter publication bias .

Data Interpretation & Reproducibility

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Answer:

  • Pharmacokinetic bridging : Compare modulator exposure (AUC, Cmax) across models to identify bioavailability limitations .
  • Tissue distribution studies : Use radiolabeled modulators to quantify penetration into target organs (e.g., brain, liver) .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in ATX modulation studies?

Answer:

  • Mixed-effects models : Account for inter-individual variability in longitudinal datasets (e.g., repeated ATX activity measurements) .
  • Bayesian hierarchical modeling : Estimate posterior probabilities of target engagement using prior in vitro data .

Clinical Translation Challenges

Q. What endpoints are most clinically relevant for Phase I/II trials of this compound?

Answer:

  • Biomarker-driven endpoints : Serum ATX activity, LPA 18:2 levels, and inflammatory cytokines (IL-6, TNF-α) .
  • Safety thresholds : Monitor liver enzymes (ALT/AST) and platelet counts due to ATX's role in vascular homeostasis .

Q. How can researchers address inter-laboratory variability in ATX activity assays during multi-center trials?

Answer:

  • Reference materials : Distribute calibrated ATX enzyme aliquots to all sites for assay standardization .
  • Cross-validation : Conduct pre-trial harmonization studies using shared patient samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Autotaxin modulator 1
Reactant of Route 2
Autotaxin modulator 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.